molecular formula C6H13NO2S B12613855 6-Sulfanylhexyl nitrite CAS No. 915278-53-4

6-Sulfanylhexyl nitrite

Cat. No.: B12613855
CAS No.: 915278-53-4
M. Wt: 163.24 g/mol
InChI Key: RSVKCCYXNKCECL-UHFFFAOYSA-N
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Description

6-Sulfanylhexyl nitrite is an organic compound characterized by the presence of a nitrite group attached to a hexyl chain with a sulfanyl (thiol) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylhexyl nitrite typically involves the reaction of 6-sulfanylhexanol with nitrous acid. The reaction is carried out under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction proceeds as follows:

6-Sulfanylhexanol+HNO26-Sulfanylhexyl nitrite+H2O\text{6-Sulfanylhexanol} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} 6-Sulfanylhexanol+HNO2​→6-Sulfanylhexyl nitrite+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can enhance yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylhexyl nitrite undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrite group can be reduced to form amines.

    Substitution: The nitrite group can be substituted by nucleophiles to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the nitrite group under mild conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Sulfanylhexyl nitrite has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its vasodilatory effects and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Sulfanylhexyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation.

Comparison with Similar Compounds

Similar Compounds

    3-Sulfanylhexyl acetate: Similar structure with an acetate group instead of a nitrite group.

    Amyl nitrite: Another nitrite ester with a shorter alkyl chain.

    Hexyl nitrite: Similar nitrite ester with a different alkyl chain length.

Uniqueness

6-Sulfanylhexyl nitrite is unique due to the presence of both a thiol and a nitrite group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

CAS No.

915278-53-4

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

6-sulfanylhexyl nitrite

InChI

InChI=1S/C6H13NO2S/c8-7-9-5-3-1-2-4-6-10/h10H,1-6H2

InChI Key

RSVKCCYXNKCECL-UHFFFAOYSA-N

Canonical SMILES

C(CCCS)CCON=O

Origin of Product

United States

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